1-(Benzyloxy)-2-bromobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as bromination, benzyl protection, and halogen exchange . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, secondary benzyloxy alcohol derivatives can react with silyl ketene acetals or electron-rich arenes to form β-branched esters or 1,1-diaryl ethanes .Scientific Research Applications
Catalytic Synthesis Applications
- 1-(Benzyloxy)-2-bromobenzene has been utilized in catalytic syntheses. For example, its formation was achieved under solvent-free conditions catalyzed by KHSO4, demonstrating a green and economical method for synthesizing bromobenzene derivatives (Joshi, Suresh, & Adimurthy, 2013).
Sensing Applications
- In another application, it played a role in the creation of a blue fluorescent triarylboron-functionalized bisbenzimidazole, contributing to the development of molecular sensors for detecting small anions like fluoride and cyanide (Brazeau, Yuan, Ko, Wyman, & Wang, 2017).
Environmental Impact Studies
- Its role in environmental science is notable, particularly in the study of the formation of hazardous combustion byproducts, such as dioxins, from brominated hydrocarbons during thermal degradation (Evans & Dellinger, 2003).
Thermo-Physical Property Analysis
- The compound is also used in studying the thermo-physical properties of binary liquid mixtures, such as the viscosity and density of mixtures with 1, 4-dioxane, offering insights into molecular interactions in such mixtures (Ramesh, Yunus, & Ramesh, 2015).
Photocatalytic Research
- In photocatalytic research, it's involved in studies for reductive dehalogenation, serving as a subject to understand the mechanisms and efficiencies of photocatalytic processes (Martínez-Haya, Miranda, & Marín, 2017).
Structural and Molecular Analysis
- Structural analysis of bromobenzenes, including derivatives like this compound, has been conducted to understand intermolecular interactions, providing valuable data for the field of crystallography and molecular design (Jones, Kuś, & Dix, 2012).
Synthesis of Complex Organic Molecules
- It's instrumental in the synthesis of complex organic molecules, such as dihydrobenzofurans, demonstrating its utility in organic synthesis and pharmaceutical research (Bhoga, 2005).
Safety and Hazards
Future Directions
While specific future directions for 1-(Benzyloxy)-2-bromobenzene are not available, research into similar compounds often focuses on their potential therapeutic applications . For example, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies .
Properties
IUPAC Name |
1-bromo-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHAHMHUMMWFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340128 | |
Record name | 1-(Benzyloxy)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31575-75-4 | |
Record name | 1-Benzyloxy-2-bromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31575-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzyloxy)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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